1-Ethoxy-4-methylpentan-2-one

Description

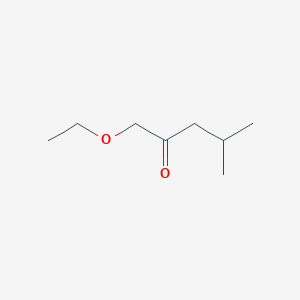

1-Ethoxy-4-methylpentan-2-one is a branched ketone derivative with an ethoxy substituent at the 1-position and a methyl group at the 4-position. Its molecular formula is C₈H₁₄O₂, and it belongs to the class of alkyl ether ketones. Such compounds are typically used as solvents, intermediates in organic synthesis, or flavor/fragrance components due to their moderate polarity and volatility .

Properties

CAS No. |

14869-38-6 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

1-ethoxy-4-methylpentan-2-one |

InChI |

InChI=1S/C8H16O2/c1-4-10-6-8(9)5-7(2)3/h7H,4-6H2,1-3H3 |

InChI Key |

YJNHYCOHQAJMDX-UHFFFAOYSA-N |

SMILES |

CCOCC(=O)CC(C)C |

Canonical SMILES |

CCOCC(=O)CC(C)C |

Other CAS No. |

14869-38-6 |

Synonyms |

1-Ethoxy-4-methyl-2-pentanone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methoxy-4-methylpentan-2-one

- Structural Difference : Replaces the ethoxy group with a methoxy group at the 1-position.

- Molecular Formula : C₇H₁₂O₂ (vs. C₈H₁₄O₂ for the ethoxy analog).

- Properties: The shorter methoxy chain reduces molecular weight and likely increases volatility. Methoxy-substituted ketones are often more polar than their ethoxy counterparts, affecting solubility in non-polar solvents .

- Applications : Used in specialty solvents and synthetic intermediates, similar to ethoxy derivatives but with differences in reaction kinetics due to steric and electronic effects.

4-Methylpentan-2-one (Methyl Isobutyl Ketone, MIBK)

- Structural Difference : Lacks the ethoxy group, featuring only a methyl branch at the 4-position.

- Molecular Formula : C₆H₁₂O (vs. C₈H₁₄O₂).

- Properties :

- Safety : Classified as flammable (NFPA rating: Health 1, Flammability 2, Reactivity 0) with moderate toxicity upon prolonged exposure .

4-Methoxy-4-methylpentan-2-one

- Structural Difference : Methoxy and methyl groups are both at the 4-position, creating a sterically hindered ketone.

- Reactivity : The adjacent substituents may hinder nucleophilic attacks at the carbonyl group, reducing reactivity compared to 1-ethoxy-4-methylpentan-2-one.

- Applications: Potential use in high-boiling-point solvent formulations or as a stabilizer in polymer chemistry .

4-Methyl-1-phenylpentan-2-one

- Structural Difference : A phenyl group replaces the ethoxy substituent at the 1-position.

- Properties : Introduces aromaticity, increasing UV absorption and stability. Such compounds are often used in photochemical applications or as precursors in pharmaceutical synthesis .

Research Findings and Limitations

- Synthesis : Ethoxy-substituted ketones are typically synthesized via alkylation of hydroxy precursors or Grignard reactions, as inferred from methods in related patents .

- Safety Data : While MIBK’s safety profile is well-documented (e.g., flammability, LD₅₀ = 1,400 mg/kg in rats), ethoxy analogs may exhibit higher toxicity due to increased lipophilicity .

- Knowledge Gaps: Direct experimental data (e.g., NMR, IR spectra) for this compound is absent in the evidence, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.